

# Physicochemical properties of 4-Bromo-2-fluorotoluene

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## Compound of Interest

Compound Name: 4-Bromo-2-fluorotoluene

Cat. No.: B1265965

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An In-Depth Technical Guide to the Physicochemical Properties and Applications of **4-Bromo-2-fluorotoluene**

## Introduction

In the landscape of modern synthetic chemistry, halogenated aromatic compounds are indispensable building blocks, prized for their versatility and predictable reactivity.<sup>[1]</sup> Among these, **4-Bromo-2-fluorotoluene** (CAS No: 51436-99-8) emerges as a particularly valuable intermediate, especially within the pharmaceutical and agrochemical sectors.<sup>[2][3]</sup> Its structure, featuring a toluene backbone with bromine and fluorine atoms at strategic positions, offers a unique combination of electronic properties and differential reactivity. The presence of a highly electronegative fluorine atom significantly influences the aromatic ring's electron density, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.<sup>[1]</sup> This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of **4-Bromo-2-fluorotoluene**, grounded in established scientific principles and methodologies.

## Section 1: Core Physicochemical Properties

**4-Bromo-2-fluorotoluene** is a colorless to light yellow liquid under standard conditions.<sup>[3][4]</sup> Its physical properties are critical for its handling, purification, and use in various reaction setups. The compound is insoluble in water but soluble in common organic solvents.<sup>[5][6]</sup> A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
CAS Number	51436-99-8	[5][7]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrF	[4][7][8]
Molecular Weight	189.02 g/mol	[4][7]
Appearance	Colorless to light yellow liquid	[3][4][6]
Density	1.492 - 1.5 g/mL at 25 °C	[2][5][6][8]
Boiling Point	68 °C at 8 mmHg; 183.2 °C at 760 mmHg	[2][4][8]
Flash Point	76 °C (169 °F) - Closed Cup	[4][5][8]
Refractive Index (n <sub>20/D</sub> )	1.527 - 1.529	[2][4][5]
Water Solubility	Insoluble	[4][5][6]
LogP	3.1 - 3.49	[4][8]

## Section 2: Spectroscopic Profile and Structural Elucidation

Accurate structural confirmation and purity assessment are paramount in chemical synthesis. Spectroscopic techniques provide a definitive fingerprint for **4-Bromo-2-fluorotoluene**.

### Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of the title compound. The mass spectrum of **4-Bromo-2-fluorotoluene** is distinguished by a characteristic isotopic pattern for bromine. Due to the nearly equal natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes, the molecular ion appears as two peaks of almost equal intensity (M and M+2), which is a definitive indicator of a single bromine atom in the molecule.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula C<sub>7</sub>H<sub>6</sub>BrF.[8]

### Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorptions for **4-Bromo-2-fluorotoluene** include C-H stretching from the aromatic ring and the methyl group, and C=C stretching vibrations in the aromatic region. Most significantly, the spectrum will display strong, characteristic C-X stretching vibrations at lower wavenumbers. The C-F stretch typically appears in the  $1250\text{-}1000\text{ cm}^{-1}$  region, while the C-Br stretch is found at a lower frequency, generally between  $650\text{ and }550\text{ cm}^{-1}$ .<sup>[1][9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the methyl ( $-\text{CH}_3$ ) protons and a complex pattern in the aromatic region for the three ring protons. The fluorine atom will cause splitting (coupling) of the adjacent proton signals.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. A key feature is the presence of carbon-fluorine coupling (J-coupling), which results in the splitting of carbon signals, particularly for the carbon directly bonded to fluorine and those two or three bonds away. This provides unambiguous confirmation of the fluorine's position on the ring.<sup>[1]</sup>

## Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of **4-Bromo-2-fluorotoluene**.<sup>[1]</sup> GC, often coupled with a mass spectrometer (GC-MS), is particularly effective for analyzing this volatile compound, allowing for the separation and identification of any isomeric impurities or residual starting materials.

## Section 3: Synthesis and Purification Methodologies

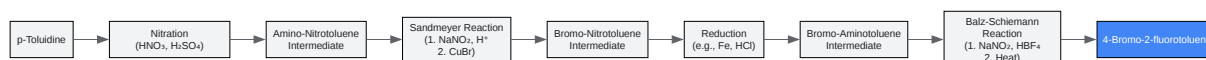
The regioselective synthesis of **4-Bromo-2-fluorotoluene** requires a controlled, multi-step approach to avoid the formation of undesired isomers, a common challenge when performing direct electrophilic aromatic substitution on substituted toluenes.<sup>[1]</sup>

## Protocol: A Regioselective Multi-Step Synthesis

A robust and logical pathway to **4-Bromo-2-fluorotoluene** starts from a readily available precursor like p-toluidine, leveraging well-established transformations to install the substituents with high regiochemical control. This approach, while longer than direct halogenation, guarantees the desired isomer as the major product.

#### Workflow Overview:

- Nitration: Introduction of a nitro group to p-toluidine.
- Diazotization & Bromination (Sandmeyer Reaction): Conversion of the primary amine to a diazonium salt, followed by substitution with bromine.
- Reduction: Reduction of the nitro group to an amine.
- Diazotization & Fluorination (Balz-Schiemann Reaction): Conversion of the newly formed amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source to install the fluorine atom.



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Caption: Regioselective synthesis pathway for **4-Bromo-2-fluorotoluene**.

## Purification: Vacuum Fractional Distillation

Given that **4-Bromo-2-fluorotoluene** is a liquid with a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purification.

#### Step-by-Step Protocol:

- Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux). Ensure all glassware is dry and joints are properly sealed with vacuum grease.

- **Charging the Flask:** Charge the crude **4-Bromo-2-fluorotoluene** into the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling.
- **Applying Vacuum:** Gradually reduce the pressure in the system to the desired level (e.g., 8 mmHg).<sup>[2][4]</sup>
- **Heating:** Gently heat the distillation flask using a heating mantle.
- **Fraction Collection:** Monitor the temperature at the head of the column. Collect and discard any low-boiling initial fractions (forerun). Collect the main fraction boiling at a constant temperature (approx. 68 °C at 8 mmHg).<sup>[2][4]</sup>
- **Completion:** Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides. Release the vacuum carefully before turning off the cooling water.

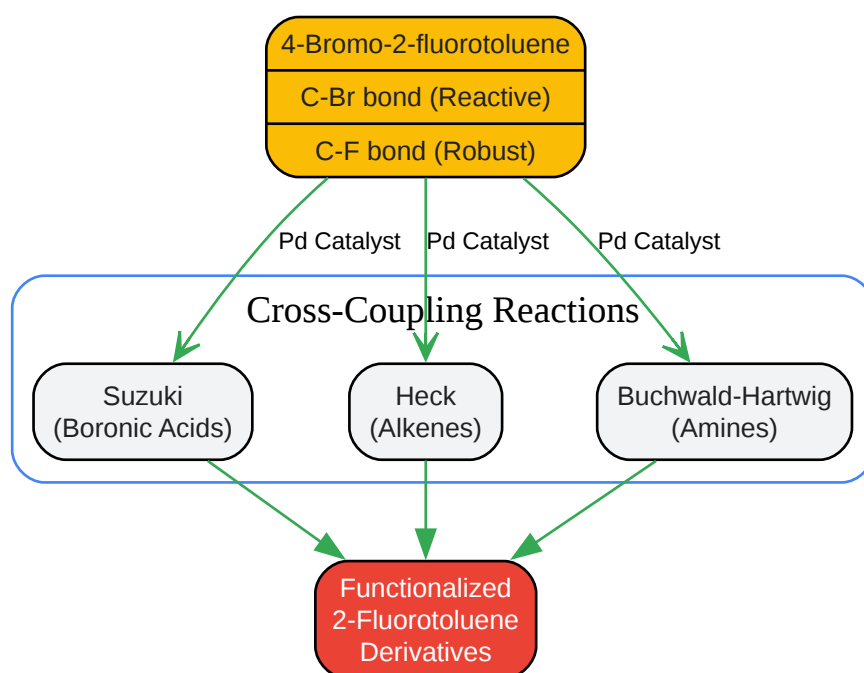
## Section 4: Reactivity and Synthetic Utility

The synthetic power of **4-Bromo-2-fluorotoluene** lies in the differential reactivity of its C-Br and C-F bonds and the directing effects of its substituents.

Electronic Effects:

- **Methyl (-CH<sub>3</sub>):** An activating, ortho-, para-directing group (electron-donating).
- **Fluorine (-F):** A deactivating, ortho-, para-directing group (electron-withdrawing via induction, electron-donating via resonance).
- **Bromine (-Br):** A deactivating, ortho-, para-directing group.

The C-Br bond is significantly more reactive than the robust C-F bond in transition-metal-catalyzed cross-coupling reactions. This hierarchy allows for selective functionalization, making it a powerful tool for building molecular complexity.<sup>[1]</sup>



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Caption: Selective C-Br bond reactivity in cross-coupling reactions.

## Key Synthetic Applications:

- **Cross-Coupling Reactions:** The C-Br bond readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
- **Grignard/Organolithium Formation:** The bromine can be converted into a Grignard reagent or an organolithium species for subsequent reactions with electrophiles.
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The strongly electron-withdrawing fluorine atom can activate the ring for S<sub>N</sub>Ar reactions, although this typically requires harsh conditions or additional activating groups.<sup>[1]</sup>

## Section 5: Applications in Drug Discovery and Development

**4-Bromo-2-fluorotoluene** is a key starting material for a range of complex molecules with significant biological activity. Its utility is demonstrated in the synthesis of compounds for

medical imaging and as precursors to active pharmaceutical ingredients (APIs).[1][2]

- **Radiolabeled Compounds for PET:** It is a documented starting reagent for the synthesis of 4-borono-2-fluorophenylalanine, a crucial compound for use in Positron Emission Tomography (PET) studies.[5][10] PET is a non-invasive imaging technique vital for oncology, neurology, and cardiology research.
- **Pharmaceutical Intermediates:** The compound serves as a building block in the synthesis of various drugs, including potential anti-cancer, anti-inflammatory, and anti-viral agents.[2] The fluorotoluene motif is a common feature in many modern pharmaceuticals due to the favorable metabolic stability conferred by the fluorine atom.
- **Agrochemicals:** In the agrochemical industry, it is used to create herbicides and insecticides, where the specific halogenation pattern can be tuned to achieve desired biological activity and environmental persistence.[2][3]

## Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **4-Bromo-2-fluorotoluene**. It is classified as an irritant and is harmful if swallowed.[2][5][7]

Hazard Class	GHS Classification
Acute Toxicity, Oral	Category 4 (H302: Harmful if swallowed)
Skin Corrosion/Irritation	Category 2 (H315: Causes skin irritation)
Serious Eye Damage/Irritation	Category 2 (H319: Causes serious eye irritation)
Specific Target Organ Toxicity	Category 3 (H335: May cause respiratory irritation)

References:[5][7][8]

Handling Precautions:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][11]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]
- Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
- Keep away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents.[4][13]

## Conclusion

**4-Bromo-2-fluorotoluene** is a highly versatile and synthetically important intermediate. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and, most importantly, the differential reactivity of its halogen substituents make it an invaluable tool for chemists. From the rational design of regioselective syntheses to its application in creating life-saving pharmaceuticals and advanced materials, a thorough understanding of this compound's attributes is essential for leveraging its full potential in research and development.

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